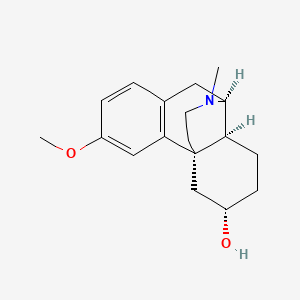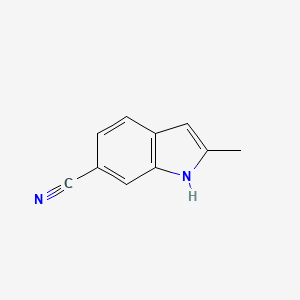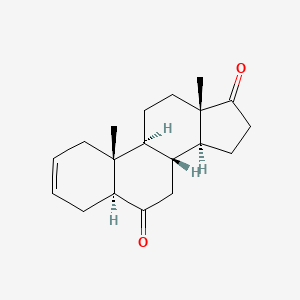
M-Terphenyl-D14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
M-Terphenyl-D14 has a non-standard isotope . The structure of this compound is composed of a central benzene ring substituted with two phenyl groups . The molecule has a polar surface area of 0 Ų and a polarizability of 29.9±0.5 10^-24 cm³ .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm³ and a boiling point of 365.0±0.0 °C at 760 mmHg . The vapour pressure is 0.0±0.4 mmHg at 25°C, and the enthalpy of vaporization is 58.7±0.8 kJ/mol . The flash point is 175.7±13.7 °C . The molar refractivity is 75.4±0.3 cm³ .Aplicaciones Científicas De Investigación
Thermodynamic Studies : M-Terphenyl-D14 has been used in thermodynamic studies to observe phase transitions associated with molecular conformation changes. These studies provide insights into the heat capacities of such materials and their behavior at different temperatures, which is crucial in materials science and engineering (Saito, Atake, & Chihara, 1988).
Elastic Constants Measurement : Brillouin scattering measurements have been performed on this compound to determine the elastic constants of this material. This research is significant in understanding the mechanical properties of materials, which has implications in fields like nanotechnology and materials engineering (Ecolivet & Sanquer, 1980).
Electron Paramagnetic Resonance Spectroscopy : this compound has been used as a host crystal in studies involving electron paramagnetic resonance spectroscopy. This type of research is pivotal in the field of chemical physics and molecular spectroscopy, offering insights into molecular structures and behaviors (Köhler et al., 1995).
Lattice Dynamics and Molecular Vibrations : Investigations into the infrared and Raman spectra of this compound provide valuable data about molecular vibrations and lattice dynamics. Such research is essential in solid-state physics and materials science, contributing to the understanding of molecular interactions and crystal structures (Baranović et al., 2001).
Stabilization of Organometallic Complexes : this compound has been used in the synthesis of hybrid ligands and the stabilization of organometallic complexes. This area of research has significant implications in inorganic chemistry and catalysis, contributing to the development of new chemical reactions and materials (Lugo et al., 2015).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
M-Terphenyl-D14 plays a significant role in biochemical reactions due to its stable aromatic structure and deuterium labeling. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction . For instance, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of their substrates. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, due to its interactions with metabolic enzymes and the accumulation of toxic metabolites.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites. The metabolic flux of this compound and its metabolites can influence the levels of other metabolites in the cell, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can bind to plasma proteins, facilitating its distribution throughout the body. Additionally, this compound can be taken up by cells via specific transporters, leading to its accumulation in certain tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . This compound can localize to various cellular compartments, including the cytoplasm and nucleus. The localization of this compound within specific organelles can affect its activity and function, influencing cellular processes such as gene expression and enzyme activity.
Propiedades
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-[2,3,4,6-tetradeuterio-5-(2,3,4,5,6-pentadeuteriophenyl)phenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTKZCDBKVTVBY-WZAAGXFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-1,3,5,9,9-pentamethyl-7-[[(3R,7S)-3,5,7,10,10-pentamethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decan-1-yl]disulfanyl]-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane](/img/structure/B579694.png)



![methyl (1'S,2R,7'R,8'R,9'R)-9'-[(1S)-1-hydroxyethyl]-5-methoxy-3-oxospiro[1H-indole-2,6'-3-azatricyclo[5.3.1.03,8]undecane]-7'-carboxylate](/img/structure/B579701.png)

![Trisodium;5-[(6-amino-1-oxido-3-sulfonaphthalen-2-yl)diazenyl]-8-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B579705.png)



